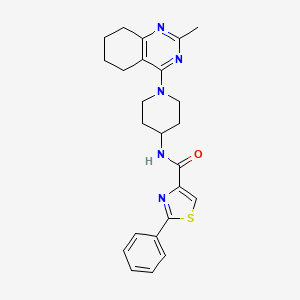![molecular formula C16H22N4O4 B2621151 tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate CAS No. 934816-44-1](/img/structure/B2621151.png)
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability and ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other chemical transformations .
Mécanisme D'action
Target of action
The tert-butoxy carbonyl (Boc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides .
Mode of action
It can be removed under acidic conditions .
Pharmacokinetics
The Boc group can affect the solubility and stability of the compound, potentially influencing its absorption and distribution .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The Boc group, for example, can be removed under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions, and the Boc group is added to the amine through a nucleophilic addition-elimination mechanism .
Industrial Production Methods: Industrial production of Boc-protected compounds often utilizes flow microreactor systems, which offer increased efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control of reaction conditions and can produce high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol, or oxalyl chloride in methanol
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed:
Applications De Recherche Scientifique
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals, including dual inhibitors of IDO1 and DNA Pol gamma.
Industry: Applied in the production of various chemical intermediates and fine chemicals.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(benzyloxy)carbamate: Another Boc-protected compound used in organic synthesis.
N,O-Di-Boc-hydroxylamine: A compound with two Boc groups used for protecting hydroxylamine.
tert-Butyl N-(4-oxobutyl)carbamate: A Boc-protected compound with a different substituent.
Uniqueness: tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate is unique due to its specific structure, which includes an imidazo[4,5-c]pyridine moiety. This structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and pharmaceutical development .
Propriétés
IUPAC Name |
tert-butyl N-(1H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11-10(7-8-17-12)18-9-19-11/h7-9H,1-6H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVYKMMHNCVOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC2=C1N=CN2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2621068.png)
![1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2621072.png)

![1-(4-methylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2621075.png)
![(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2621077.png)

![cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2621079.png)


![N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide](/img/structure/B2621084.png)


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2621087.png)

